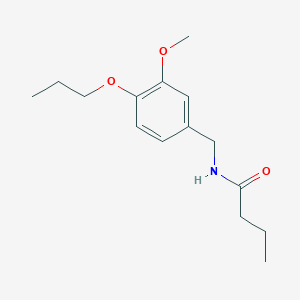

N-(3-methoxy-4-propoxybenzyl)butanamide

Description

Properties

IUPAC Name |

N-[(3-methoxy-4-propoxyphenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-6-15(17)16-11-12-7-8-13(19-9-5-2)14(10-12)18-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZNQUVRMKBVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC1=CC(=C(C=C1)OCCC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-propoxybenzyl)butanamide typically involves the reaction of 3-methoxy-4-propoxybenzylamine with butanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-propoxybenzyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-propoxybenzaldehyde or 3-methoxy-4-propoxybenzoic acid.

Reduction: Formation of N-(3-methoxy-4-propoxybenzyl)butylamine.

Substitution: Formation of 3-methoxy-4-propoxybenzyl derivatives with various substituents.

Scientific Research Applications

N-(3-methoxy-4-propoxybenzyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-propoxybenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups may enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features a 3-methylbenzamide group linked to a hydroxy-dimethyl ethylamine. Unlike the target compound, it contains an N,O-bidentate directing group, which is critical for metal-catalyzed C–H bond functionalization .

- N-(4-Methoxybenzyl)acetamide : A simpler analogue with a single methoxy group and shorter acyl chain (acetamide vs. butanamide).

Functional Group Impact

- Directing Groups : The N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination with transition metals (e.g., Pd, Ru), facilitating regioselective C–H activation . In contrast, the target compound’s alkoxy substituents may act as weak directing groups or steric hindrances, depending on reaction conditions.

- Solubility : The propoxy group in the target compound likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or hydroxyl groups.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Steric Effects : The bulkier propoxy group in the target compound may hinder metal coordination compared to smaller substituents, reducing catalytic efficiency but possibly improving substrate selectivity.

- Thermal Stability : Alkoxy groups generally enhance thermal stability; the propoxy chain might increase melting points relative to shorter-chain analogues.

Q & A

Q. What synthetic routes are recommended for N-(3-methoxy-4-propoxybenzyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of this compound can be approached via multi-step amidation and functionalization. Based on analogous compounds (e.g., ), key steps include:

- Step 1 : Condensation of a substituted benzylamine precursor (e.g., 3-methoxy-4-propoxybenzylamine) with butyric acid derivatives (e.g., butyryl chloride) in dichloromethane (DCM) or dimethylformamide (DMF) under ice-cooled conditions .

- Step 2 : Purification via column chromatography using gradients of pentanes/diethyl ether or ethyl acetate/hexanes .

- Optimization : Reaction yields are sensitive to stoichiometry, temperature (-10°C to 0°C for exothermic steps), and base selection (e.g., sodium carbonate for neutralization) . Monitoring via thin-layer chromatography (TLC) with UV visualization is critical for intermediate tracking .

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (Reported) | Reference |

|---|---|---|---|

| 1 | DCM, 0°C, Na₂CO₃ | 65-75% | |

| 2 | DMF, RT, EDC/HOBt | 70-85% |

Q. Which analytical techniques are essential for structural characterization?

Methodological Answer : Critical techniques include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy/propoxy groups on the benzyl ring) and amide bond integrity. Deuterated solvents (CDCl₃, DMSO-d₆) are standard .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₁₆H₂₃NO₃: calc. 285.17) .

- HPLC : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at 254 nm .

Q. Data Interpretation Example :

- H NMR (CDCl₃) : δ 6.8–7.2 (aromatic H), δ 3.8 (OCH₃), δ 1.4–1.6 (propoxy CH₂) .

Q. What safety protocols are required for handling this compound?

Methodological Answer :

- Hazard Analysis : Prioritize risk assessment per Prudent Practices in the Laboratory (Chapter 4) for reagents (e.g., acyl chlorides, sodium carbonate) .

- Mutagenicity : Ames testing for analogs (e.g., anomeric amides) shows variable mutagenicity; assume moderate risk and use fume hoods/PPE .

- Storage : Store at -20°C in amber vials to prevent photodegradation (analogous to compound 3 in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm activity. For example, TRPV1 modulators in required cross-validation with calcium imaging .

- Structural Reanalysis : Re-examine stereochemistry or impurities via X-ray crystallography (if crystalline) or 2D NMR (NOESY) .

- Computational Validation : Compare docking predictions (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .

Q. What computational strategies predict target binding affinity?

Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS for protein-ligand simulations. For TRPV1 (), focus on the vanilloid binding pocket and hydrogen-bonding with methoxy/propoxy groups .

- QSAR Modeling : Train models on analogs (e.g., substituent effects on logP) to correlate structure with activity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .

Q. Example Binding Affinity Table (Hypothetical) :

| Substituent Position | ΔG (kcal/mol) | Target Protein | Reference |

|---|---|---|---|

| 3-Methoxy, 4-Propoxy | -8.2 | TRPV1 | |

| 4-Methoxy | -6.7 | TRPV1 |

Q. How do substituents influence physicochemical properties?

Methodological Answer :

- Lipophilicity (logP) : Propoxy groups increase logP vs. methoxy (e.g., : logP = 2.1 for ethoxyphenyl analogs) . Measure via shake-flask or HPLC-derived methods.

- Solubility : Polar propoxy groups enhance aqueous solubility (0.5–1.2 mg/mL in PBS) compared to alkyl chains. Use freeze-thaw cycles to assess stability .

- Reactivity : Electron-donating groups (methoxy) stabilize intermediates in SNAr reactions; monitor via in situ IR spectroscopy .

Q. How to design SAR studies for pharmacological optimization?

Methodological Answer :

- Scaffold Modification : Synthesize analogs with varied alkoxy chains (e.g., ethoxy, isopropoxy) and assess via kinase inhibition assays () .

- Bioisosteric Replacement : Replace the butanamide group with sulfonamides (e.g., ) to modulate bioavailability .

- In Vivo Testing : Use rodent models to correlate in vitro IC₅₀ with pharmacokinetic parameters (t₁/₂, Cmax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.